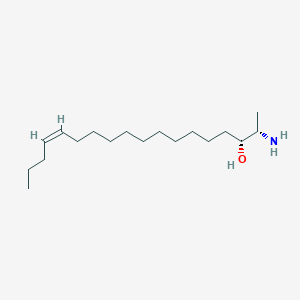![molecular formula C16H21N3O4 B2390666 2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-56-0](/img/structure/B2390666.png)
2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrido[1,2-a]pyrimidine . Pyrido[1,2-a]pyrimidines are known to have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidine derivatives involves several steps starting from 2(1H) pyridone via hydrolysis, de-carboxylation, selective O-alkylation followed by rearrangement to give pyridine-2-amine . The specific synthesis process for “2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Synthesis and Modification
Chemical modification strategies for pyrido[1,2-a]pyrimidine derivatives aim to enhance their biological properties. For example, Ukrainets et al. (2015) explored methylation at the pyridine moiety to optimize analgesic properties, indicating a methodological framework for altering biological activity through structural changes (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). Additionally, Drev et al. (2014) discussed the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of specific substituent placements for deriving new compounds with potential applications (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Biological Activity
The biological activities of pyrido[1,2-a]pyrimidine derivatives cover a broad spectrum, including antimicrobial and antifungal properties. Merja et al. (2004) synthesized pyrido[1,2-a]pyrimidine and isoxazoline derivatives, assessing their antimicrobial efficacy against several microbes, thus suggesting potential for drug development in combating microbial infections (Merja, Joshi, Parikh, & Parikh, 2004). Furthermore, Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidine derivatives, demonstrating significant antifungal activities for some compounds, which implies their potential application in antifungal drug discovery (Hanafy, 2011).
properties
IUPAC Name |
2-hydroxy-9-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)23-9-5-7-17-14(20)12-15(21)18-13-11(3)6-4-8-19(13)16(12)22/h4,6,8,10,21H,5,7,9H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXXXHBLBIAAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCOC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2390586.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)
![Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2390589.png)


![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)

![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)
![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)


![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
